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Compound of Interest

Compound Name:
2-Amino-3-methyl-3H-imidazo[4,5-

F]quinoline-2-13C

Cat. No.: B569154 Get Quote

An In-depth Technical Guide on the Physical and Chemical Properties of Isofagomine (IQ

Compound)

This technical guide provides a comprehensive overview of the physical, chemical, and

biological properties of Isofagomine, a potent iminosugar inhibitor of glycosidases. The

information is intended for researchers, scientists, and professionals in the field of drug

development and glycobiology.

Physicochemical Properties
Isofagomine is a synthetic iminosugar, an analogue of glucose where the ring oxygen is

replaced by a nitrogen atom and the anomeric carbon is moved out of the ring. This structure

makes it a powerful inhibitor of various glycosidases.

Quantitative Data Summary
The key physical and chemical properties of Isofagomine are summarized in the table below.
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Property Value

IUPAC Name
(3R,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-

diol

Molecular Formula C₆H₁₃NO₃

Molecular Weight 147.17 g/mol

Appearance White to off-white solid

Melting Point 110-112 °C

Solubility Soluble in water

pKa Not readily available

Biological Activity and Mechanism of Action
Isofagomine is a potent competitive inhibitor of several glycosidases, with a particularly high

affinity for β-glucosidase. Its mechanism of action involves mimicking the transition state of the

natural substrate, thereby blocking the enzyme's active site.

Inhibitory Activity
The inhibitory constants (Ki) of Isofagomine against various glycosidases are presented below.

Enzyme Ki (nM)

β-Glucosidase 120

α-Glucosidase 800

β-Galactosidase >100,000

α-Galactosidase >100,000

Signaling Pathway and Mechanism of Action
The inhibitory action of Isofagomine on β-glucosidase prevents the breakdown of

glucosylceramide, which has implications for lysosomal storage disorders such as Gaucher's
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disease.
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Figure 1: Mechanism of Isofagomine Inhibition.

Experimental Protocols
The following sections detail the methodologies for the synthesis and enzymatic inhibition

assay of Isofagomine.

Synthesis of Isofagomine
A common route for the synthesis of Isofagomine starts from D-glucose. The following diagram

outlines the key steps in a representative synthetic pathway.
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Figure 2: Synthetic Workflow for Isofagomine.

Protocol:

Protection: The hydroxyl groups of D-glucose are protected using standard protecting group

chemistry (e.g., acetylation or benzylation) to ensure regioselectivity in subsequent steps.

Oxidation: The primary alcohol at the C6 position is selectively oxidized to an aldehyde.

Reductive Amination: The aldehyde is then subjected to reductive amination, introducing the

nitrogen atom that will become part of the piperidine ring.

Cyclization: Intramolecular cyclization is induced to form the piperidine ring structure.

Deprotection: The protecting groups are removed to yield the final Isofagomine product.

Purification: The final compound is purified using techniques such as column

chromatography or recrystallization.

Glycosidase Inhibition Assay
The inhibitory activity of Isofagomine against a specific glycosidase can be determined using a

colorimetric assay with a chromogenic substrate.

Materials:

Glycosidase enzyme (e.g., β-glucosidase)

Isofagomine (inhibitor)

Chromogenic substrate (e.g., p-nitrophenyl-β-D-glucopyranoside)

Buffer solution (e.g., phosphate or citrate buffer at optimal pH for the enzyme)
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96-well microplate

Microplate reader

Protocol:

Preparation: Prepare serial dilutions of Isofagomine in the buffer solution.

Incubation: In each well of the microplate, add the enzyme solution, a specific concentration

of Isofagomine, and buffer. Incubate for a predetermined time (e.g., 15 minutes) at the

optimal temperature for the enzyme.

Reaction Initiation: Add the chromogenic substrate to each well to start the enzymatic

reaction.

Reaction Termination: After a specific time, stop the reaction by adding a stop solution (e.g.,

a high pH buffer like sodium carbonate).

Measurement: Measure the absorbance of the released chromophore (e.g., p-nitrophenol at

405 nm) using a microplate reader.

Data Analysis: Calculate the percentage of inhibition for each concentration of Isofagomine.

The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined

by plotting the percentage of inhibition against the logarithm of the inhibitor concentration

and fitting the data to a suitable dose-response curve. The Ki value can then be calculated

using the Cheng-Prusoff equation if the substrate concentration and Km are known.

To cite this document: BenchChem. [Physical and chemical properties of labeled IQ
compound]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b569154#physical-and-chemical-properties-of-labeled-
iq-compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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